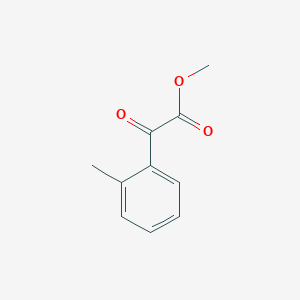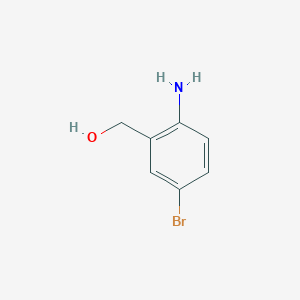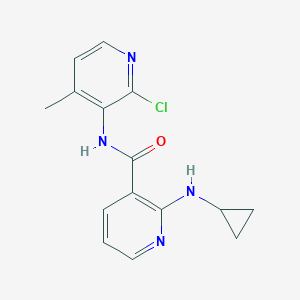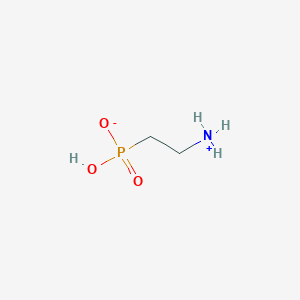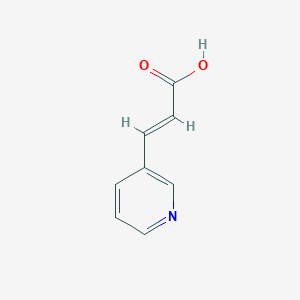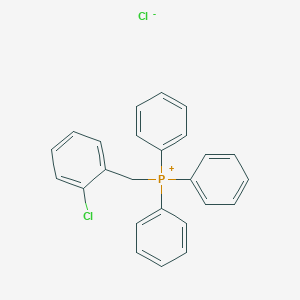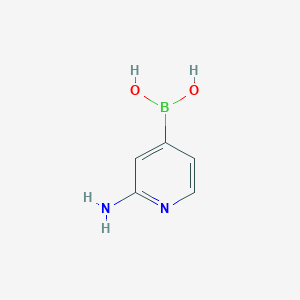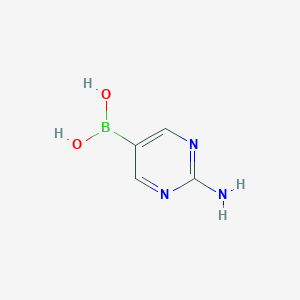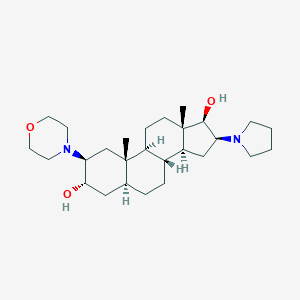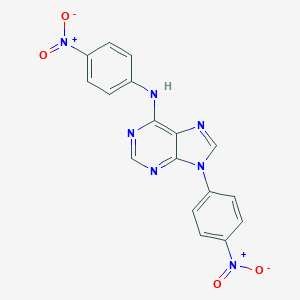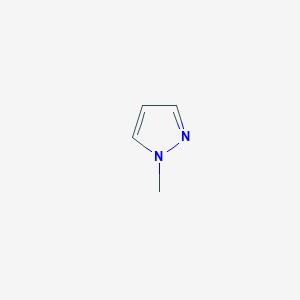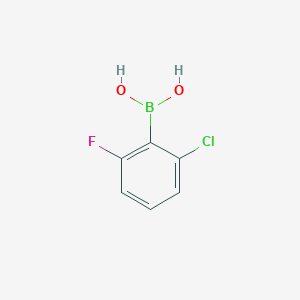
2-Chloro-6-fluorophenylboronic acid
説明
2-Chloro-6-fluorophenylboronic acid is a boronic acid derivative that is of interest in the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 2-Chloro-6-fluorophenylboronic acid, they do provide insights into the chemistry of related boronic acid compounds, which can be extrapolated to understand the properties and reactivity of 2-Chloro-6-fluorophenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organometallic reagents and catalytic systems. For example, the synthesis of benzofuro[2,3-c]pyridines involves palladium-catalyzed cascade reactions with arylboronic acids . Similarly, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid is achieved using n-butyllithium and tributyl borate under optimized reaction conditions . These methods highlight the versatility of boronic acids in cross-coupling reactions, which could be applicable to the synthesis of 2-Chloro-6-fluorophenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic system. X-ray diffraction studies have been used to characterize the structure of related compounds, such as 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid . Tautomeric equilibria between boronic acids and their corresponding cyclic benzoxaboroles have also been observed, which could be relevant to the structural analysis of 2-Chloro-6-fluorophenylboronic acid .
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo various chemical reactions, including Suzuki-Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds . The ortho-substituent on phenylboronic acids has been shown to play a significant role in catalytic reactions, such as dehydrative amidation . These reactions are indicative of the potential reactivity of 2-Chloro-6-fluorophenylboronic acid in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be influenced by their substituents. For instance, the pKa values and tautomeric equilibria of fluoro-substituted 2-formylphenylboronic acids have been studied, providing insights into their acidity and stability . The presence of fluorine and chlorine substituents in 2-Chloro-6-fluorophenylboronic acid would likely affect its properties, such as solubility, reactivity, and acidity.
Relevant Case Studies
While the provided papers do not include case studies on 2-Chloro-6-fluorophenylboronic acid, they do present case studies on the synthesis and application of related boronic acid compounds. For example, the synthesis of emissive fluorophores via cascade reactions with arylboronic acids represents a case study in the development of new materials . Additionally, the synthesis of silicon-containing drugs using phenylboronic acid derivatives as building blocks is another relevant case study .
科学的研究の応用
Synthesis and Chemistry
Halodeboronation of Aryl Boronic Acids : Research demonstrates the use of aryl boronic acids, including analogs of 2-Chloro-6-fluorophenylboronic acid, in halodeboronation reactions. This process is instrumental in creating various aryl bromides and chlorides, highlighting the reactivity and utility of these compounds in organic synthesis (Szumigala et al., 2004).
Structural and Spectroscopic Analysis : Studies involving derivatives of 2-Chloro-6-fluorophenylboronic acid, such as 2-fluorophenylboronic acid, have been conducted to explore their structural and spectroscopic properties. This includes the use of techniques like FT-Raman, FT-IR, and NMR, providing valuable insights into the molecular structure and behavior of these compounds (Erdoğdu et al., 2009).
Suzuki-Miyaura Cross-Coupling Reactions : This compound and its derivatives are integral in Suzuki-Miyaura cross-coupling reactions, a key method in forming carbon-carbon bonds in organic chemistry. This process is vital for creating complex organic structures, including pharmaceuticals and polymers (Lee et al., 2020).
Analytical and Sensor Applications
Fluorescence Quenching Studies : Derivatives of 2-Chloro-6-fluorophenylboronic acid, like 5-chloro-2-methoxyphenylboronic acid, have been studied for their fluorescence quenching properties. This research is crucial for developing sensitive analytical methods and understanding the photophysical behavior of boronic acids (Geethanjali et al., 2015).
MRI Probe for H2O2 Detection : Certain fluorophenylboronic acids, related to 2-Chloro-6-fluorophenylboronic acid, have been utilized in developing MRI probes for detecting hydrogen peroxide. This is significant for medical imaging and diagnostic applications (Nonaka et al., 2015).
Electrochemical Detection of Saccharides : Electrochemical methods using fluorophenylboronic acid derivatives have been developed for detecting saccharides. This showcases the potential of boronic acids in biosensing and analytical chemistry (Li et al., 2013).
Biological Applications
Antifungal Activity : Research on formylphenylboronic acids, structurally related to 2-Chloro-6-fluorophenylboronic acid, has shown notable antifungal activities. This suggests potential therapeutic applications and contributes to the understanding of boronic acids in medicinal chemistry (Borys et al., 2019).
Oncology Applications : Studies on phenylboronic acid derivatives have explored their antiproliferative potential in cancer cells. This research is critical for developing new anticancer agents and understanding the role of boronic acids in cancer therapy (Psurski et al., 2018).
Safety And Hazards
2-Chloro-6-fluorophenylboronic acid is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation. In case of contact with skin or eyes, or if swallowed, medical advice should be sought .
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSZSZJWZVLHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393546 | |
| Record name | 2-Chloro-6-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorophenylboronic acid | |
CAS RN |
313545-32-3 | |
| Record name | 2-Chloro-6-fluorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-6-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



